4-chloro-1-ethyl-1H-pyrazol-3-amine 4-chloro-1-ethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1006333-30-7
VCID: VC7820345
InChI: InChI=1S/C5H8ClN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8)
SMILES: CCN1C=C(C(=N1)N)Cl
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59 g/mol

4-chloro-1-ethyl-1H-pyrazol-3-amine

CAS No.: 1006333-30-7

VCID: VC7820345

Molecular Formula: C5H8ClN3

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1-ethyl-1H-pyrazol-3-amine - 1006333-30-7

Description

Key Structural Features:

  • Pyrazole backbone: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituents:

    • Chlorine atom at the 4-position.

    • Ethyl group (-CH₂CH₃) at the 1-position.

    • Amino group (-NH₂) at the 3-position.

PropertyValue/DescriptorSource
Canonical SMILESCCN1C=C(C(=N1)N)ClPubChem
XLogP31.4 (Predicted)PubChem
Hydrogen Bond Donors2PubChem

Hydrochloride Derivative

The hydrochloride form (C₅H₉Cl₂N₃) is a common salt derivative:

  • Molecular Weight: 182.05 g/mol

  • CAS Registry: 1432030-30-2

  • Hazard Codes:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

Synthetic and Analytical Data

While detailed synthetic protocols are proprietary, PubChem records indicate the following:

  • Parent Compound: CID 19576739

  • Derivative: CID 90484219 (hydrochloride)

Safety and Handling

Hydrochloride Form:

  • GHS Classification:

    • Acute Oral Toxicity (Category 4)

    • Skin Irritation (Category 2)

ParameterValue
LD₅₀ (Oral, Rat)Not experimentally determined
StabilityStable under inert gas

Research Applications

Though specific biological activity data is limited in open-source repositories, its structural features suggest utility in:

  • Chemical Intermediate: For synthesizing substituted pyrazoles.

  • Receptor Studies: Potential ligand for sigma receptors due to amine functionality.

  • Agrochemical Development: Chlorinated pyrazoles are often explored in herbicide design.

Comparative Analysis with Analogues

CompoundKey Difference
4-Chloro-1-methyl-1H-pyrazol-3-amineMethyl vs. ethyl substituent
4-Bromo-1-ethyl-1H-pyrazol-3-amineBromine vs. chlorine substitution

This compound’s unique substitution pattern positions it as a versatile scaffold in medicinal and agrochemical research. Further experimental studies are required to fully elucidate its pharmacological potential.

CAS No. 1006333-30-7
Product Name 4-chloro-1-ethyl-1H-pyrazol-3-amine
Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
IUPAC Name 4-chloro-1-ethylpyrazol-3-amine
Standard InChI InChI=1S/C5H8ClN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8)
Standard InChIKey FXWAERAOYVTBST-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)N)Cl
Canonical SMILES CCN1C=C(C(=N1)N)Cl
PubChem Compound 19576739
Last Modified Aug 19 2023

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